N-tert-butylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-tert-butylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-9(2,3)10-8(11)7-5-4-6-12-7/h4-6H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRDAEJCROHFNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401937 | |
| Record name | N-(tert-butyl)-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90642-98-1 | |
| Record name | N-(tert-butyl)-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-TERT-BUTYL-2-THIOPHENECARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
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Catalyst Activation : Cu(OTf)₂ facilitates the electrophilic activation of Boc₂O, generating a reactive tert-butyl carbocation intermediate.
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Nitrile Attack : Thiophene-2-carbonitrile undergoes nucleophilic attack by the tert-butyl carbocation, forming an iminium ion intermediate.
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Hydrolysis : The iminium ion is hydrolyzed to yield the final amide product.
Optimized Parameters
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Catalyst Loading : 10 mol% Cu(OTf)₂
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Temperature : Room temperature (25°C)
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Reaction Time : 6–8 hours
Advantages
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Solvent-free conditions reduce environmental impact.
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High functional group tolerance with aromatic and heteroaromatic nitriles.
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Minimal purification required due to high conversion rates.
Limitations
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Requires stoichiometric Boc₂O, increasing cost.
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Thiophene-2-carbonitrile may require synthesis from thiophene-2-carboxylic acid via dehydration.
Condensation of Thiophene-2-Carboxylic Acid with tert-Butylamine
This classical amidation strategy involves coupling thiophene-2-carboxylic acid with tert-butylamine using carbodiimide-based coupling agents, such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), alongside 4-dimethylaminopyridine (DMAP) as a catalyst.
Reaction Protocol
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Activation of Carboxylic Acid : Thiophene-2-carboxylic acid is activated by DCC/EDC to form an O-acylisourea intermediate.
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Nucleophilic Attack : tert-Butylamine attacks the activated carbonyl, displacing the leaving group to form the amide bond.
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Workup : The urea byproduct is filtered, and the crude product is purified via recrystallization or column chromatography.
Optimized Parameters
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Coupling Agent : DCC (1.2 equiv)
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Catalyst : DMAP (0.1 equiv)
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
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Temperature : 0°C to room temperature
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Yield : 70–85%
Advantages
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Straightforward for laboratories with access to coupling reagents.
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Compatible with sensitive functional groups due to mild conditions.
Limitations
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Requires stoichiometric coupling agents, generating waste.
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Labor-intensive purification steps.
tert-Butylation via Nucleophilic Substitution
A less conventional route involves tert-butylation of pre-formed thiophene-2-carboxamide using tert-butyl halides or sulfonates in the presence of a base. For example, thiophene-2-carboxamide reacts with tert-butyl bromide in dimethyl sulfoxide (DMSO) using potassium carbonate as a base.
Reaction Scheme
Optimized Parameters
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Base : K₂CO₃ (2.0 equiv)
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Solvent : DMSO or toluene
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Temperature : 80–100°C
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Reaction Time : 12–24 hours
Advantages
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Utilizes readily available alkylating agents.
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No specialized catalysts required.
Limitations
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Moderate yields due to competing side reactions.
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High temperatures may degrade sensitive substrates.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: N-tert-butylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents such as halogens, nitro groups.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the efficacy of thiophene carboxamide derivatives, including N-tert-butylthiophene-2-carboxamide, in exhibiting anticancer properties. These compounds are considered biomimetics of Combretastatin A-4 (CA-4), a well-known anticancer agent.
Case Studies
- Study on Hep3B Cells : In a comparative analysis, derivatives like 2b and 2e demonstrated IC50 values of 5.46 µM and 12.58 µM, respectively, indicating their potential as effective anticancer agents . The study emphasized the role of the thiophene ring in enhancing interactions within the tubulin-colchicine-binding pocket, which is crucial for their anticancer efficacy.
- Synthesis and Testing : A series of thiophene carboxamide derivatives were synthesized and tested for their biological activity. Among these, N-(4-(tert-butyl)phenyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide exhibited promising results against Hep3B cells .
Synthesis Pathways
The synthesis of this compound involves several key reactions that facilitate the formation of this compound from simpler precursors.
Synthetic Routes
- Ortho-directed Metalation : One effective method for synthesizing this compound is through ortho-directed metalation using n-BuLi followed by reaction with appropriate electrophiles such as benzaldehyde . This method allows for selective functionalization at the desired position on the thiophene ring.
- Wittig Rearrangement : The compound can also undergo Wittig rearrangement under specific conditions to yield various derivatives that may enhance its biological activity .
Structural Characteristics and Implications
The structural features of this compound significantly influence its reactivity and biological activity.
Aromaticity and Stability
The presence of the thiophene ring contributes to high aromaticity, which is critical for stabilizing interactions with biological targets such as tubulin. The compound's stability during molecular interactions has been confirmed through molecular dynamics simulations that indicate favorable binding conformations within the target sites .
Derivative Development
This compound serves as a versatile building block for synthesizing more complex thiophene derivatives, which can be tailored for specific biological activities or improved pharmacokinetic properties. This adaptability makes it a valuable compound in drug development pipelines.
Data Summary Table
| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | 5.46 | Hep3B | Tubulin binding disruption |
| 2b | 5.46 | Hep3B | Tubulin interaction |
| 2e | 12.58 | Hep3B | Tubulin interaction |
| N-(4-(tert-butyl)phenyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide | <11.6 | Hep3B | Cell cycle arrest |
Mechanism of Action
The mechanism of action of N-tert-butylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, its aromatic thiophene ring can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .
Comparison with Similar Compounds
N-Butyl Amide 10
Structural Features : N-butyl amide 10 replaces the tert-butyl group with a linear butyl chain.
Reactivity Differences :
- Under n-BuLi treatment, N-butyl amide 10 undergoes Wittig rearrangement to form secondary alcohol 25 , which is further cyclized to lactone derivatives with butylamine elimination.
- In contrast, N-tert-butylthiophene-2-carboxamide forms lactam 26 via water loss, highlighting the tert-butyl group’s steric stabilization of intermediates .
Key Insight : The tert-butyl group suppresses competitive pathways (e.g., lactone formation) and enhances lactam yield (up to 90%) due to steric and electronic effects .
Quinolin-8-yl Analogue
Structural Features: Replaces the tert-butyl group with a quinolin-8-yl substituent. X-ray Structural Data:
- Despite differing substituents, the thieno[2,3-c]pyrrolone core in both compounds exhibits nearly identical bond lengths and angles, confirming structural robustness .
N-tert-Butyl-2-thiophenesulfonamide
Structural Features : Replaces the carboxamide (-CONH-) with a sulfonamide (-SO₂NH-) group.
Property Differences :
- Acidity : Sulfonamides are more acidic (pKa ~10) than carboxamides (pKa ~17), enabling stronger hydrogen bonding and solubility in basic media .
- Reactivity : Sulfonamides are less prone to hydrolysis but more resistant to enzymatic degradation, making them preferred in drug design (e.g., protease inhibitors) .
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (6p)
Structural Features : Thiophene-3-carboxamide with bulky aromatic substituents.
Key Comparisons :
- Substituent Position : The 3-carboxamide position reduces conjugation with the thiophene ring compared to the 2-position, altering dipole moments and electronic distribution .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Steric Effects : The tert-butyl group in this compound directs reactivity toward lactam formation, avoiding side reactions common in less bulky analogs .
- Structural Stability: X-ray data confirm that fused-ring heterocycles (e.g., thieno[c]pyrrolones) retain core geometry despite substituent variations, supporting their use in materials science .
- Functional Group Impact : Carboxamides vs. sulfonamides exhibit divergent solubility and stability profiles, guiding applications in pharmaceuticals or agrochemicals .
Biological Activity
N-tert-butylthiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial therapies. This article aims to present a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a tert-butyl group and a carboxamide functional group. The presence of these functional groups contributes to its biological properties, particularly its interaction with cellular targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. For instance, compounds similar to this compound were shown to exhibit significant cytotoxic effects against various cancer cell lines, such as Hep3B cells, with IC50 values indicating potent activity. The mechanism of action is believed to involve interference with tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Hep3B | 5.46 | Tubulin polymerization interference |
| Related Thiophene Derivative | Hep3B | 12.58 | Apoptosis induction |
Antimicrobial Activity
This compound also demonstrates antimicrobial properties. In vitro studies indicate that derivatives of thiophene-2-carboxamide exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed higher activity indices compared to standard antibiotics like ampicillin .
Table 2: Antimicrobial Activity Data
| Compound | Bacteria | Activity Index (%) |
|---|---|---|
| This compound | Staphylococcus aureus | 83.3 |
| This compound | Escherichia coli | 86.9 |
The mechanisms through which this compound exerts its biological effects include:
- Tubulin Binding : The compound's structure allows it to bind effectively to tubulin, disrupting microtubule dynamics which is crucial for cell division.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, further contributing to its cytotoxic effects .
Case Studies
- In Vivo Studies : A study involving animal models demonstrated that treatment with this compound resulted in reduced tumor growth rates compared to control groups. The study emphasized the need for further exploration into dosage optimization and long-term effects .
- Cell Line Studies : Research on various human cancer cell lines revealed that this compound was particularly effective against Hep3B liver cancer cells, showing significant inhibition of cell proliferation and induction of apoptosis .
Q & A
Q. Table 1: Key Characterization Data for this compound
| Property | Method | Observed Value/Peak | Reference |
|---|---|---|---|
| Melting Point | DSC | 109–112°C | |
| Amide C=O Stretch | FT-IR | 1652 cm⁻¹ | |
| tert-butyl ¹H NMR | 400 MHz NMR (CDCl₃) | δ 1.32 (s, 9H) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
